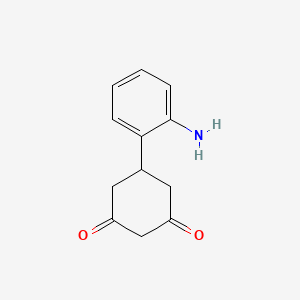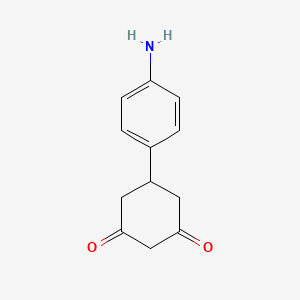![molecular formula C10H9N3O2S B1394373 5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one CAS No. 1219187-15-1](/img/structure/B1394373.png)
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one
Übersicht
Beschreibung
The compound “5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one” is a heterocyclic compound that contains an oxadiazole ring and a pyridine ring . The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular formula of this compound is C10H9N3O2S, and its molecular weight is 235.27 g/mol . The InChI key, which is a unique identifier for chemical substances, is XFGSFQMJOLURSQ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Zn(II) and Cu(II) Complexes Generation
A related 1,3,4-oxadiazole-containing bispyridyl ligand was used to create novel zinc and copper complexes. These complexes exhibit unique structural features like a distorted rectangular Zn2L2 ring and coordination polymers with Cu(II) centers. Such complexes are significant in the study of metal-organic frameworks and coordination chemistry (Zhao, Ma, Liu, & Dong, 2013).
Synthesis of Heterocyclic Derivatives
Research focused on synthesizing new N- and S-substituted 1,3,4-oxadiazole derivatives, crucial in developing new chemical entities with potential biological activities. These derivatives form the foundation for further pharmacological studies (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Antimycobacterial Activity
Compounds derived from 1,3,4-oxadiazol were evaluated for their antimycobacterial activity. Some showed significant activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Navarrete-Vázquez, Molina-Salinas, Vahi Duarte-Fajardo, Vargas-Villarreal, Estrada-Soto, González-Salazar, Hernández-Núñez, & Said-Fernández, 2007).
Anticancer Evaluation
A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Some derivatives showed significant cytotoxicity, highlighting their potential in cancer therapy (Abdo & Kamel, 2015).
Bioactivity in Agriculture
Research into 1,3,4-Oxadiazole containing heterocyclic compounds demonstrated their potential in agriculture, particularly as herbicides. These studies help in the development of new agricultural chemicals (Zhi, 2004).
Applications in OLEDs
1,3,4-Oxadiazole derivatives were used in the development of organic light-emitting diodes (OLEDs), showing potential in electronic and optoelectronic devices due to their electron-transporting and exciton-blocking properties (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).
Antimycobacterial Activity Against Tuberculosis
A series of Mannich bases derived from 1,3,4-oxadiazole showed promising antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, indicating potential therapeutic uses (Asif & Imran, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(2-prop-2-enylsulfanylpyridin-3-yl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-6-16-9-7(4-3-5-11-9)8-12-13-10(14)15-8/h2-5H,1,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGSFQMJOLURSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C=CC=N1)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394291.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)
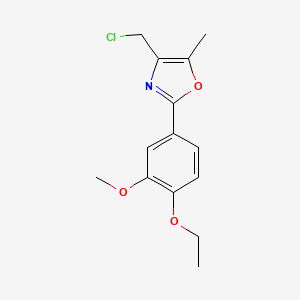
![Tert-butyl 4-{[3-fluoro-5-(trifluoromethyl)benzenesulfonyl]methyl}piperidine-1-carboxylate](/img/structure/B1394295.png)
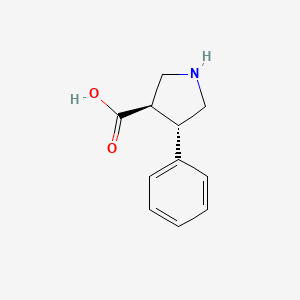
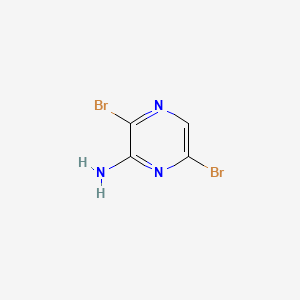
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)

![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)
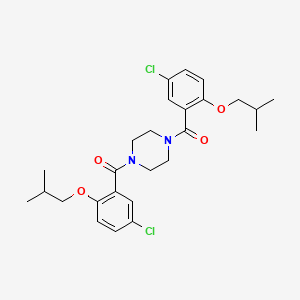
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)
